3-Chloro-6-pyrrolidin-1-yl-pyridazine

CAS No.: 66346-85-8

Cat. No.: VC3731128

Molecular Formula: C8H10ClN3

Molecular Weight: 183.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66346-85-8 |

|---|---|

| Molecular Formula | C8H10ClN3 |

| Molecular Weight | 183.64 g/mol |

| IUPAC Name | 3-chloro-6-pyrrolidin-1-ylpyridazine |

| Standard InChI | InChI=1S/C8H10ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 |

| Standard InChI Key | NYOJAXJOBBCOEF-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NN=C(C=C2)Cl |

| Canonical SMILES | C1CCN(C1)C2=NN=C(C=C2)Cl |

Introduction

Structural Identification and Basic Properties

Chemical Identity

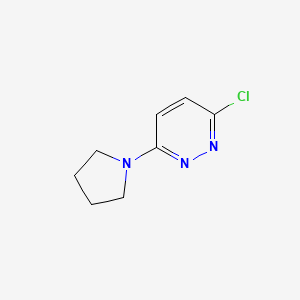

3-Chloro-6-pyrrolidin-1-yl-pyridazine, also known by its IUPAC name 3-Chloro-6-(1-pyrrolidinyl)pyridazine, is a substituted pyridazine compound featuring a chlorine atom at position 3 and a pyrrolidinyl group at position 6 of the pyridazine ring . The compound is characterized by several key identifiers that establish its unique chemical identity.

The molecule possesses a heterocyclic structure with a six-membered pyridazine ring containing two adjacent nitrogen atoms. This core structure is modified with a chlorine substituent and a nitrogen-containing pyrrolidine ring, creating a compound with potential for various chemical interactions and applications .

Physical and Chemical Characteristics

3-Chloro-6-pyrrolidin-1-yl-pyridazine exhibits distinctive physical and chemical properties that are critical for its identification, handling, and potential applications. The compound has a molecular formula of C8H10ClN3 and a molecular weight of 183.6381 g/mol . Its physical appearance typically meets a purity standard of 95% or higher when commercially available .

One of the notable physical characteristics of this compound is its melting point range of 127-131°C, which serves as an important parameter for quality control and identification purposes . The following table summarizes the key physical and chemical properties of 3-Chloro-6-pyrrolidin-1-yl-pyridazine:

Analytical Profile and Quality Assessment

Identification Methods

Structure-Activity Relationships and Related Compounds

Chemical Family and Structural Analogues

3-Chloro-6-pyrrolidin-1-yl-pyridazine belongs to a broader family of substituted pyridazine compounds. The pyridazine core structure, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a foundation for numerous derivatives with diverse properties and applications .

Several structural analogues exist, including:

-

3-Chloro-6-piperidin-1-yl-pyridazine (1722-11-8), which features a six-membered piperidine ring instead of the five-membered pyrrolidine ring .

-

3-Chloro-6-(1H-imidazol-1-yl)pyridazine (71037-71-3), where the pyrrolidine group is replaced by an imidazole moiety .

-

3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine (27464-17-1), featuring a methylpiperazine substituent .

-

3-Chloro-5-(1-pyrrolidinyl)pyridazine (1033693-13-8), which differs in the position of the pyrrolidinyl group on the pyridazine ring .

These related compounds share similar structural elements but may exhibit different chemical, physical, and potentially biological properties due to their structural variations.

Chemical Reactivity Considerations

The reactivity of 3-Chloro-6-pyrrolidin-1-yl-pyridazine is primarily determined by its functional groups and heterocyclic structure. Key reactive sites include:

-

The chlorine atom at position 3, which can undergo nucleophilic aromatic substitution reactions, making this compound valuable as a building block for further synthetic transformations.

-

The pyridazine ring nitrogen atoms, which can participate in various interactions, including hydrogen bonding and coordination with metal ions.

-

The pyrrolidine nitrogen, which introduces basic properties and potential for further functionalization.

Understanding these reactivity patterns is essential for researchers utilizing this compound in synthetic chemistry applications and may inform potential structural modifications for specific research objectives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume